(S)-2-(Morpholin-2-yl)ethan-1-ol

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

This (S)-enantiomer is the mandatory precursor for constructing the (S,R)-diastereomer series critical for balanced triple NK1/NK2/NK3 antagonism. Procuring this specific stereoisomer eliminates chiral resolution steps, prevents a 50% burden of undesired enantiomer contamination, and ensures reliable stereochemistry-activity relationships essential for patent protection and lead optimization. The racemate or positional isomers are functionally non-equivalent and cannot serve as drop-in replacements.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B12940361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Morpholin-2-yl)ethan-1-ol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COC(CN1)CCO
InChIInChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2/t6-/m0/s1
InChIKeyOJZYVZNGKDTSFP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-2-(Morpholin-2-yl)ethan-1-ol: A Key Chiral Intermediate for Tachykinin Receptor Antagonist Programs


(S)-2-(Morpholin-2-yl)ethan-1-ol (CAS 2166211-36-3, also known as (2S)-2-morpholineethanol) is a chiral primary alcohol bearing a morpholine heterocycle. It serves as a critical enantiopure building block for constructing morpholine-based neurokinin (NK) receptor antagonists, particularly combined NK1/NK2/NK3 antagonists such as R-113281 [1]. Its XLogP3-AA of -0.8 and topological polar surface area of 41.5 Ų place it in a hydrophilic chemical space distinct from many morpholine pharmacophores, while the (S)-absolute configuration at the morpholine 2-position dictates the stereochemical outcome of downstream molecules, directly influencing receptor binding affinity [1][2].

Why Substituting (S)-2-(Morpholin-2-yl)ethan-1-ol with the (R)-Enantiomer or Racemic Mixture Compromises Drug Candidate Development


The morpholine 2-position stereochemistry is a primary determinant of tachykinin receptor binding affinity. Published SAR demonstrates that only the (R)-configuration at this position yields potent NK1/NK2 binding for certain chemotypes [1]; conversely, the (S)-enantiomer is the mandatory precursor for the (S,R)-diastereomer series that exhibits balanced triple NK1/NK2/NK3 antagonism [2]. Substitution with the racemate introduces a 50% burden of the undesired enantiomer, complicating chiral purification, reducing overall yield, and risking contamination with a stereoisomer that may exhibit distinct pharmacological or toxicological profiles. Even positional isomers such as 2-morpholinoethanol (CAS 622-40-2), where the ethanol chain is attached at nitrogen rather than carbon, are functionally non-equivalent and cannot serve as drop-in replacements .

Quantitative Head-to-Head Evidence: (S)-2-(Morpholin-2-yl)ethan-1-ol vs. Closest Analogs


Enantiomeric Purity Differentiates (S)-Configured Building Block from Racemic Stock

Commercially supplied (S)-2-(Morpholin-2-yl)ethan-1-ol is certified at 98% purity by chiral HPLC, corresponding to an enantiomeric excess >99% . In contrast, the racemic mixture (CAS 132995-76-7) contains a 1:1 ratio of enantiomers, effectively introducing 50% of the undesired (R)-isomer into any synthesis. Procuring the enantiopure (S)-form eliminates the need for in-house chiral chromatographic separation or fractional crystallization, which for non-salt-forming intermediates often incurs >30% yield loss [1].

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Configurational Control: (S)-Enantiomer Mandatory for (S,R)-Diastereomer Triple NK Antagonists

The (S)-configuration at the morpholine 2-position is non-negotiable for constructing the (S,R)-diastereomer series typified by CS-003 and R-113281. Nishi et al. (2000) reported that compounds (S,R)-12 and (S,R)-13 exhibit high affinity across human NK1, NK2, and NK3 receptors [1]. While exact Ki values are not fully disclosed for the free ethanol intermediate, the downstream (S,R)-configured HCl salt R-113281 demonstrated balanced triple receptor antagonism and in vivo efficacy in guinea pig models of bronchoconstriction (ED₅₀ values ≤1 mg/kg i.v.) [2]. Using the (R)-ethanol would yield the (R,R)- or (R,S)-diastereomer series, which lacks the balanced triple-receptor profile.

Tachykinin Receptor NK1/NK2/NK3 Antagonist Stereochemical SAR

Physicochemical Differentiation: XLogP3, pKa, and Hydrogen Bond Profile

The (S)-2-(morpholin-2-yl)ethan-1-ol exhibits a computed XLogP3-AA of -0.8, a predicted pKa of 14.87, and a topological polar surface area of 41.5 Ų [1]. By comparison, the positional isomer 2-morpholinoethanol (CAS 622-40-2), which bears the ethanol group on the ring nitrogen, has a higher predicted XLogP3 (approximately -0.5) and a pKa around 7.4 (protonated amine), resulting from the tertiary amine center [2]. This 0.3-unit logP shift and 7-unit pKa difference profoundly alter ionization state at physiological pH, impacting solubility, permeability, and salt-forming behavior. The C-linked ethanol in the target compound retains two hydrogen bond donors, whereas the N-linked isomer has only one.

Physicochemical Properties XLogP3 pKa Hydrophilicity

Synthetic Process Efficiency Comparison Between Chiral and Achiral Syntheses

Prior art for 2-(2-arylmorpholin-2-yl)ethanol derivatives reported yields as low as 1–2% from the starting benzaldehyde for the enantioselective route [1]. The Sanofi patent (US 7,378,521) improved the enantiomerically pure synthesis using Sharpless asymmetric dihydroxylation or catalytic asymmetric cyanosilylation, enabling overall yields exceeding 30% [2]. When the (S)-enantiomer of the ethanol intermediate is procured directly, the total synthesis is shortened by at least 2 steps (chiral resolution or asymmetric induction), with a projected cost reduction of 40–60% relative to a process that starts from the racemate and incorporates chiral chromatography .

Process Chemistry Enantioselective Synthesis Yield Optimization

Quality Documentation and Traceability for Regulatory Submission Readiness

The (S)-2-(Morpholin-2-yl)ethan-1-ol from major suppliers (e.g., Leyan, AKSci) is accompanied by batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and chiral HPLC data, demonstrating chemical purity ≥98% and enantiomeric excess ≥99% . The racemic analog is often supplied at lower purity (90–95%) without enantiomeric specification . For pharmaceutical quality systems operating under ICH Q7 guidelines, the availability of full documentation for the chiral intermediate reduces the burden of re-qualification and supports CMC sections of IND/IMPD filings.

Quality Assurance Certificate of Analysis Regulatory Compliance

Top Application Scenarios Where (S)-2-(Morpholin-2-yl)ethan-1-ol Provides Measurable Advantage


Synthesis of Combined NK1/NK2/NK3 Tachykinin Receptor Antagonists (e.g., CS-003, R-113281 Analogs)

The (S)-enantiomer is the required precursor to construct the (S,R)-diastereomer pharmacophore that delivers balanced triple NK receptor antagonism, a profile validated in guinea pig models of asthma and COPD [1]. Starting from the procured (S)-ethanol avoids the need for a chiral resolution step and ensures the correct stereochemistry at the morpholine 2-position, directly leading to the bioactive (S,R)-diastereomer [2].

Medicinal Chemistry Exploration of Chiral Morpholine Scaffolds

When exploring the SAR around the morpholine 2-position, the separate (S)- and (R)-enantiomers must be evaluated individually because the NK receptor-activity difference between the two can exceed 100-fold [1]. Procuring the (S)-enantiomer in high purity enables definitive assignment of stereochemistry-activity relationships, critical for patent protection and lead selection [2].

Synthesis of Deuterated or Radiolabeled Internal Standards for DMPK Studies

For quantitative bioanalysis of morpholine-containing drug candidates, isotopically labeled internal standards must match the exact stereochemistry of the analyte. Using (S)-2-(morpholin-2-yl)ethan-1-ol as the starting material ensures that the resulting internal standard co-elutes with the active pharmaceutical ingredient under chiral separation conditions, providing accurate quantification in plasma and tissue homogenates [1].

Development of Peripheral-Restricted Morpholine Drugs

The low XLogP3 (-0.8) and high hydrogen bond donor capacity (2 HBD) of (S)-2-(morpholin-2-yl)ethan-1-ol make it a preferred building block for designing peripherally selective antagonists that exhibit limited brain penetration. In vivo brain-to-plasma ratio data for downstream morpholine antagonists demonstrate Kp,uu < 0.1 when the ethanol-derived morpholine core is retained, minimizing CNS side effects [1].

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